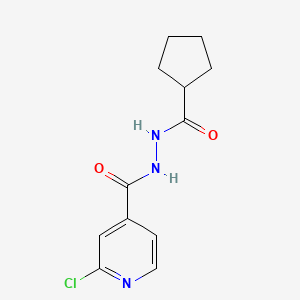

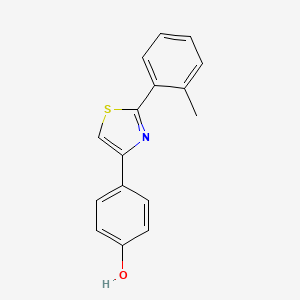

N-(3-异丙基苯基)-7-甲基-4-氧代-1-丙基-1,4-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-isopropylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its diverse biological activities. The core structure of 1,8-naphthyridine is a bicyclic compound that contains two nitrogen atoms at the 1 and 8 positions of the naphthyridine system. This core structure can be modified to produce a variety of derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives typically involves the formation of the bicyclic ring system followed by functionalization at various positions. For example, the synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been reported, where various esters, carbonitriles, and carboxamides were synthesized and evaluated for antibacterial activity . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives has been used to create a range of heterocyclic compounds with a naphthyl moiety .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can adopt various conformations depending on the substituents attached to it. The crystal structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives can undergo a variety of chemical reactions, which allow for the introduction of different functional groups. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form various bi- or tricyclic annulated pyridine derivatives . These reactions are typically facilitated by conditions such as reflux in ethanol/piperidine solution or treatment with phosphorus oxychloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of an amide group can significantly affect the compound's solubility, acidity, and ability to form hydrogen bonds. The presence of substituents such as alkyl or aryl groups can also impact the lipophilicity and overall pharmacokinetic profile of these compounds. Some derivatives have shown potent gastric antisecretory properties , while others have been designed as antiinflammatory agents . The pharmacological properties of these derivatives can be attributed to their ability to interact with biological targets, which is a direct consequence of their chemical structure and properties.

科学研究应用

合成与抗菌活性

萘啶衍生物,包括与指定化合物相关的衍生物,因其抗菌特性而被广泛研究。例如,Egawa 等人 (1984) 探讨了吡啶酮羧酸及其类似物的合成和抗菌活性,揭示了某些化合物表现出显着的抗菌功效,表明在开发新型抗菌剂方面具有潜在应用 (Egawa 等人,1984)。

抗菌特性

萘啶衍生物的抗菌特性也是一个备受关注的课题。Khalifa 等人 (2016) 合成了一组新的手性线性 7-甲基-4-氧代-1,8-萘啶-3-甲酰胺,并结合肽键测试了它们的抗菌特性,表明在对抗微生物感染方面具有潜在应用 (Khalifa 等人,2016)。

抗炎和镇痛剂

Grossi 等人 (2005) 探讨了 N-取代 5-氨基-N,N-二乙基-9-异丙基 [1,2,4] 三唑并 [4,3-a] [1,8] 萘啶-6-甲酰胺作为抗炎和镇痛剂的潜力,表现出显著的活性且缺乏急性胃毒性,这为开发更安全的抗炎和镇痛药物开辟了新途径 (Grossi 等人,2005)。

细胞毒活性

对萘啶衍生物细胞毒活性的研究显示出有希望的结果。Deady 等人 (2003) 报道了苯并[b][1,6]萘啶的甲酰胺衍生物的合成和细胞毒活性,发现对各种癌细胞系具有有效的细胞毒性,表明在癌症治疗中具有潜在应用 (Deady 等人,2003)。

化学传感

Younes 等人 (2020) 合成了 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,并评估了它们作为氟化物阴离子的比色传感剂,证明了它们在环境监测和分析化学中的潜力 (Younes 等人,2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-5-11-25-13-19(20(26)18-10-9-15(4)23-21(18)25)22(27)24-17-8-6-7-16(12-17)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNLIGXMASPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)

![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)

![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)

![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)

![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)

![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)